

Comparative Analysis of Nik SMI1 Enantiomers: A Data-Driven Guide

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Compound of Interest

Compound Name: (S)-Nik smi1

Cat. No.: B10861044

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Note to the Reader: Extensive literature searches for comparative activity data between the (S) and (R) enantiomers of Nik SMI1 have yielded no specific results. The available scientific literature consistently refers to "NIK SMI1" as a single, potent, and selective small molecule inhibitor of the NF-κB-inducing kinase (NIK). While the chemical structure of NIK SMI1 possesses a chiral center, studies detailing the separation and differential biological evaluation of its enantiomers are not publicly available. Therefore, this guide provides a comprehensive overview of the reported activity and experimental protocols for NIK SMI1 as a single entity.

Overview of NIK SMI1

NIK SMI1 is a highly potent and selective inhibitor of NF-κB-inducing kinase (NIK), a central signaling component of the non-canonical NF-κB pathway.^{[1][2]} This pathway is crucial for the development and function of the adaptive immune system, and its dysregulation is associated with various inflammatory and autoimmune diseases, as well as lymphoid malignancies.^{[1][3]} NIK SMI1 exerts its inhibitory effect by interacting with the ATP-binding site of NIK.^[4]

Quantitative Performance Data

The following table summarizes the key in vitro and in-cell potency metrics reported for NIK SMI1.

Parameter	Value	Species/Cell Line	Assay Type
Ki	0.230 ± 0.170 nM	Human NIK	Enzymatic Kinase Assay
Ki	0.395 ± 0.226 nM	Murine NIK	Enzymatic Kinase Assay
IC ₅₀	34 ± 6 nM	HEK293 cells	NF-κB Reporter Gene Assay
IC ₅₀	70 nM	-	p52 (RelB) Nuclear Translocation
IC ₅₀	~100 nM	HeLa cells	anti-LT β R-induced p52 nuclear translocation
IC ₅₀	373 ± 64 nM	Mouse B cells	BAFF-induced survival
IC ₅₀	~150-200 nM	Human B cells	BAFF-induced survival

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

NIK Enzymatic Kinase Assay

This assay quantifies the ability of NIK SMI1 to inhibit the enzymatic activity of NIK.

- Principle: The assay measures the amount of ADP produced from the NIK-catalyzed hydrolysis of ATP. A common method is the ADP-Glo™ Kinase Assay.
- Procedure:
 - Recombinant human or murine NIK enzyme is incubated with varying concentrations of NIK SMI1 in a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM

DTT).

- The kinase reaction is initiated by the addition of a solution containing ATP and a suitable substrate.
- The reaction is allowed to proceed for a defined period at a controlled temperature.
- Following incubation, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
- The Kinase Detection Reagent is then added to convert the generated ADP into ATP, which is subsequently used in a luciferase/luciferin reaction to produce a luminescent signal.
- The luminescence is measured using a plate reader, and the signal intensity is proportional to the amount of ADP produced, and thus to the NIK kinase activity.
- K_i values are calculated from the dose-response curves.^[5]

Cell-Based NF-κB Signaling Assays

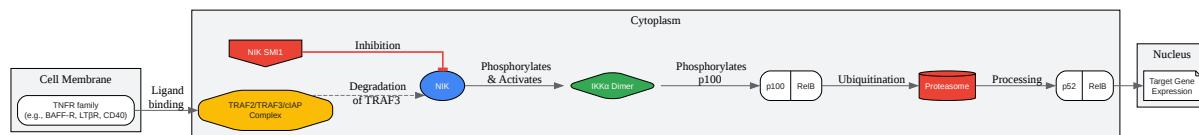
These assays assess the inhibitory effect of NIK SMI1 on the non-canonical NF-κB pathway in a cellular context.

- Principle: Inhibition of NIK prevents the processing of p100 to p52 and the subsequent nuclear translocation of the p52/RelB complex. This can be measured by high-content imaging or Western blot analysis.
- Procedure (High-Content Imaging of p52 Nuclear Translocation):
 - HeLa cells are seeded in multi-well plates and allowed to adhere overnight.
 - Cells are then treated with a serial dilution of NIK SMI1 for a specified pre-incubation time.
 - Non-canonical NF-κB signaling is stimulated by adding an agonist, such as an anti-lymphotoxin β receptor (LT β R) antibody.

- After stimulation, the cells are fixed, permeabilized, and stained with an antibody against p52 and a nuclear counterstain (e.g., DRAQ5).
- Plates are imaged using a high-content imaging system.
- Image analysis software is used to quantify the nuclear translocation of p52.
- IC_{50} values are determined from the resulting dose-response curves.[\[6\]](#)
- Procedure (Western Blot for p100/p52 Processing):
 - Primary B cells or other relevant cell lines are pre-treated with NIK SMI1.
 - Signaling is induced with an appropriate stimulus (e.g., BAFF or anti-CD40 antibody).
 - Cells are lysed, and protein concentrations are determined.
 - Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
 - The membrane is probed with primary antibodies specific for p100/p52, followed by a secondary antibody.
 - Protein bands are visualized, and the ratio of p52 to p100 is quantified to assess the degree of inhibition.[\[6\]](#)

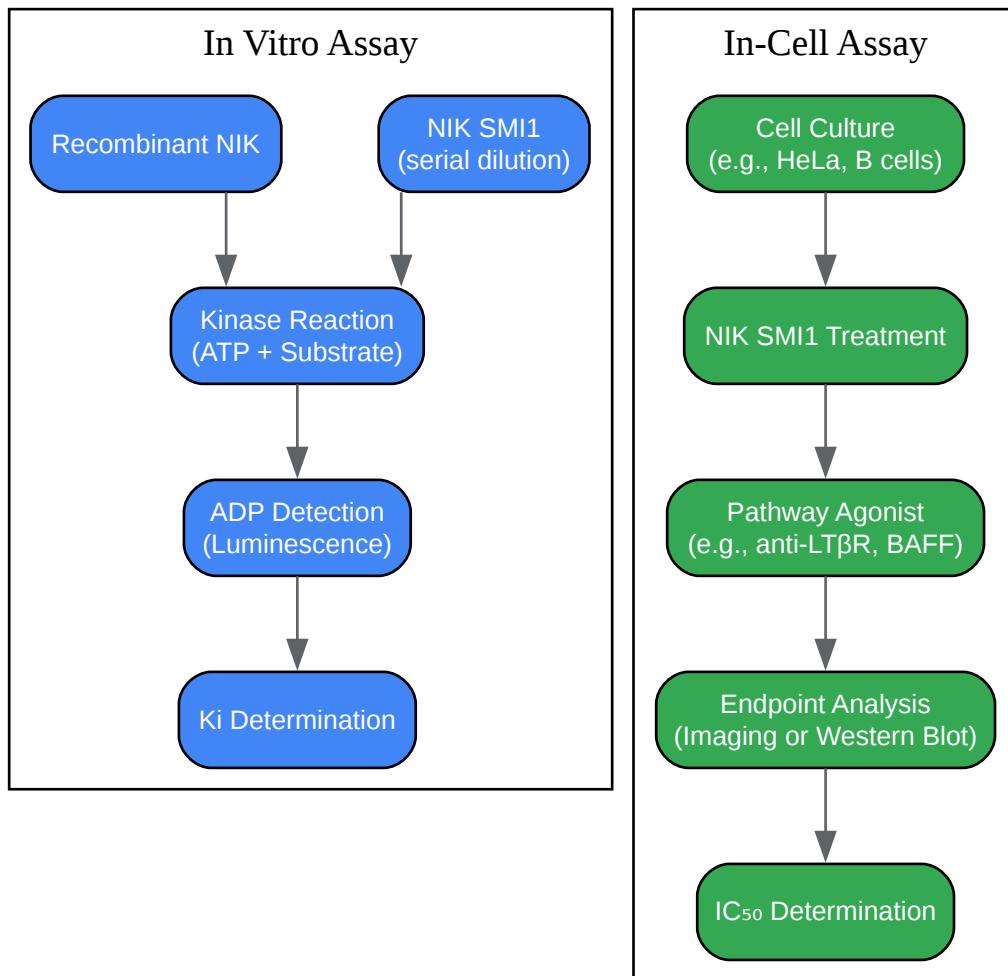
Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the non-canonical NF- κ B signaling pathway inhibited by NIK SMI1 and a typical experimental workflow for its evaluation.



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Figure 1. The non-canonical NF-κB signaling pathway and the inhibitory action of NIK SMI1.



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